molecular formula C14H20N4O B1207557 Imolamine CAS No. 318-23-0

Imolamine

Cat. No. B1207557
CAS RN: 318-23-0
M. Wt: 260.33 g/mol
InChI Key: MGSPDRWOUCPKNZ-UHFFFAOYSA-N
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Description

Imolamine is a compound with a molecular weight of 260.33 g/mol and the formula diethyl [2- {5-imino-3-phenyl-4,5-dihydro-1,2,3-oxadiazol,-4-yl)ethyl]amine . It is developed under the brand name Coremax by Novartis consumer health SA . It is a coronary vasodilator which is used in the treatment of angina pectoris and as a local anesthetic .


Synthesis Analysis

The synthesis of Imolamine involves the reaction of benzoylchloride oxime with Cyanamide to give 3-Phenyl-1,2,4-oxadiazol-5-amine. Alkylation with 2-chlorotriethylamine in the presence of KOH base occurs at the endocyclic ring nitrogen completing the synthesis of imolamine .


Molecular Structure Analysis

Imolamine has a molecular formula of C14H20N4O . The structure of Imolamine includes a benzene ring linked to a 1,2,4-oxadiazole ring through a CC or CN bond .


Physical And Chemical Properties Analysis

Imolamine has an average mass of 260.335 Da and a Monoisotopic mass of 260.163696 Da .

Scientific Research Applications

Electropharmacological Action

Imolamine has been studied for its electropharmacological action using Hiss bundle electrography. In dogs, imolamine was found to decrease Hiss-Purkinje and total intraventricular conduction, without affecting auriculoventricular conduction time. At therapeutic dosages, no significant modification of auriculoventricular conduction was noted. Additionally, imolamine was observed to suppress digitalis rhythm disorders in ouabaïn-intoxicated dogs and antagonize the action of the glycoside on the A-V node (Junien & Lakatos, 1975).

Platelet Antiaggregating Activity

Research conducted in 1979 explored the in vitro activity of Imolamine on platelet aggregation induced by various agents. The study revealed that Imolamine could completely inhibit the second wave of platelet aggregation induced by ADP and adrenaline, as well as aggregation caused by collagen. The drug also significantly inhibited malondialdehyde production in platelets stimulated by collagen and thrombin (Tremoli et al., 1979).

Impact on Cellular Vitality in Biological Research

Imolamine's effects were also evaluated in the context of cellular vitality and interactions with substances. The Intelligent Mobile Lab (IMOLA) utilized this drug to measure the vital parameters of living cells, providing insights into cellular respiration, extracellular acidification, adhesion, and morphology in-vitro. This application is significant in areas like environmental monitoring, toxicology, cell biology, and pharmacology (Demmel et al., 2009).

Safety And Hazards

Imolamine is reported to present a moderate liver toxicity . In preclinical studies, the acute toxicity was analyzed when administered orally and intravenously. The LD50 of imolamine was 650 mg/kg and 250 mg/kg for oral and intravenous administration, respectively . Safety precautions include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Relevant Papers One relevant paper titled “Effect of aminophylline, butalamine and imolamine on human isolated smooth muscle” was found . The paper discusses the effect of Imolamine on human isolated smooth muscle.

properties

IUPAC Name

N,N-diethyl-2-(5-imino-3-phenyl-1,2,4-oxadiazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-3-17(4-2)10-11-18-13(16-19-14(18)15)12-8-6-5-7-9-12/h5-9,15H,3-4,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSPDRWOUCPKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(=NOC1=N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15823-89-9 (hydrochloride)
Record name Imolamine [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000318230
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DSSTOX Substance ID

DTXSID00861870
Record name N,N-Diethyl-2-(5-imino-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)ethan-1-amine
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Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

165ºC
Record name Imolamine
Source DrugBank
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Product Name

Imolamine

CAS RN

318-23-0
Record name Imolamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Imolamine [INN:BAN:DCF]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imolamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09284
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Record name N,N-Diethyl-2-(5-imino-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)ethan-1-amine
Source EPA DSSTox
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Record name Imolamine
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Record name IMOLAMINE
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Melting Point

154-155ºC
Record name Imolamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09284
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
IM Coupar, A Hedges, HL Metcalfe… - Journal of Pharmacy …, 1969 - academic.oup.com
… Imolamine increased the tone of uterus and ileum and this was accompanied by a reduction in amplitude of contraction. The response of the stomach tissue to imolamine … than imolamine…
Number of citations: 22 academic.oup.com
E Tremoli, P Maderna, E Cocuzza, O Mantero - Pharmacological Research …, 1979 - Elsevier
… of Imolamine on the in vitro platelet aggregation induced by ADP, adrenaline and collagen. The activity of Imolamine on … , support the hypothesis that Imolamine may exert useful anti-…
Number of citations: 3 www.sciencedirect.com
J Junien, C Lakatos - Archives Internationales de …, 1975 - europepmc.org
… imolamine was studied using Hiss bundle electrography. In dogs with spontaneous sinusal rhythm, imolamine … In dogs with paced sinusal rhythm (180/min), imolamine increases atrial …
Number of citations: 2 europepmc.org
SC Esteso, I Ferrari - Revista de la Facultad de Ciencias Medicas …, 1973 - cabdirect.org
44 patients with Chagas's disease affecting the heart were given a thorough clinical and electrocardiographic examination. 22 were then treated with imolamine hydrochloride, a …
Number of citations: 0 www.cabdirect.org
G Catenazzo, G Tadini, O Mantero - La Clinica Terapeutica, 1977 - europepmc.org
[The use of imolamine in intravenous administration is ischemic cardiopathy] - Abstract - Europe PMC … [The use of imolamine in intravenous administration is ischemic cardiopathy] …
Number of citations: 1 europepmc.org
G Battistini, M Mambelli, L Pasetti, G Pigini… - La Clinica …, 1979 - europepmc.org
[Personal experience in the use of imolamine in ischemic heart disease] - Abstract - Europe PMC … [Personal experience in the use of imolamine in ischemic heart disease] … [Imolamine …
Number of citations: 2 europepmc.org
JL Junien, CR Lakatos, J Tine - Arzneimittel-Forschung, 1974 - pubmed.ncbi.nlm.nih.gov
Comparative effect of imolamine, lidocaine and disopyramide on experimental rhythm disorders and auriculoventricular conduction Comparative effect of imolamine, lidocaine …
Number of citations: 1 pubmed.ncbi.nlm.nih.gov
D Caporicci - La Clinica Terapeutica, 1977 - europepmc.org
[Imolamine in acute coronary insufficiency. Some considerations in the light of 30 treated cases]. - Abstract - Europe PMC … [Imolamine in acute coronary insufficiency. Some …
Number of citations: 2 europepmc.org
J Tine, P Godart, G Rocquet - inis.iaea.org
On precise le comportement d'un agent vasodilatateur coronarien (l'Imolamine) sur les mecanismes d'oxydo-phosphorylations et la captation du Ca 2+ des mitochondries …
Number of citations: 0 inis.iaea.org
J Fabián, V Brodan, J Spácil, J Widimský - Casopis Lekaru Ceskych, 1980 - europepmc.org
[An assessment of the antianginous and metabolic effects of imolamine (author's transl)]. - Abstract - Europe PMC … [An assessment of the antianginous and metabolic effects of …
Number of citations: 2 europepmc.org

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